

# The chemical structure and properties of CPI-637

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: CPI-637

Cat. No.: B606800

[Get Quote](#)

## In-Depth Technical Guide: CPI-637

For Researchers, Scientists, and Drug Development Professionals

## Abstract

**CPI-637** is a potent and selective small molecule inhibitor of the bromodomains of the highly homologous transcriptional coactivators, CREB-binding protein (CBP) and E1A binding protein p300 (EP300). By competitively binding to the acetyl-lysine binding pocket of these bromodomains, **CPI-637** disrupts the recruitment of CBP/p300 to chromatin, thereby modulating the expression of key oncogenes, including MYC. This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, mechanism of action, and in vitro activity of **CPI-637**, supported by detailed experimental protocols and data presented for clarity and reproducibility.

## Chemical Structure and Physicochemical Properties

**CPI-637** is a benzodiazepinone derivative with the following chemical structure:

(4R)-1,3,4,5-tetrahydro-4-methyl-6-[1-methyl-3-(1-methyl-1H-pyrazol-4-yl)-1H-indazol-5-yl]-2H-1,5-benzodiazepin-2-one

A 2D representation of the chemical structure of **CPI-637** is provided below.

The image you are requesting does not exist or is no longer available.

imgur.com

Table 1: Physicochemical Properties of **CPI-637**

| Property          | Value                                            | Reference           |
|-------------------|--------------------------------------------------|---------------------|
| CAS Number        | 1884712-47-3                                     | <a href="#">[1]</a> |
| Molecular Formula | C <sub>22</sub> H <sub>22</sub> N <sub>6</sub> O | <a href="#">[2]</a> |
| Molecular Weight  | 386.45 g/mol                                     | <a href="#">[2]</a> |
| Solubility        | DMSO: 26-27 mg/mL (67.27-69.86 mM)               | <a href="#">[1]</a> |

## Mechanism of Action

**CPI-637** functions as a competitive inhibitor of the bromodomains of CBP and p300. These proteins are critical transcriptional coactivators that play a central role in regulating gene expression through their intrinsic histone acetyltransferase (HAT) activity and by acting as scaffolds for the assembly of transcriptional machinery.[\[3\]](#)

The bromodomain is a protein module that specifically recognizes and binds to acetylated lysine residues on histone tails and other proteins. This interaction is crucial for anchoring CBP/p300 to chromatin at specific gene loci, leading to histone acetylation and transcriptional activation.[\[3\]](#)

By occupying the acetyl-lysine binding pocket of the CBP/p300 bromodomains, **CPI-637** prevents their engagement with acetylated histones, thereby displacing them from chromatin. This leads to a reduction in histone acetylation at target gene promoters and a subsequent downregulation of gene expression.[\[3\]](#) One of the key downstream effects of **CPI-637** is the

inhibition of MYC gene expression, a critical oncogene implicated in a wide range of human cancers.[\[1\]](#)[\[3\]](#)



[Click to download full resolution via product page](#)

Caption: Signaling pathway of **CPI-637** action.

## In Vitro Potency and Selectivity

The inhibitory activity of **CPI-637** has been characterized using various in vitro assays, demonstrating its high potency for CBP/p300 and selectivity against other bromodomain-containing proteins.

Table 2: In Vitro Inhibitory Activity of **CPI-637**

| Target | Assay Type | IC <sub>50</sub> (μM)            | Reference           |
|--------|------------|----------------------------------|---------------------|
| CBP    | TR-FRET    | 0.030                            | <a href="#">[1]</a> |
| EP300  | TR-FRET    | 0.051                            | <a href="#">[1]</a> |
| BRD4   | TR-FRET    | >10                              | <a href="#">[3]</a> |
| BRD9   | TR-FRET    | Substantial biochemical activity | <a href="#">[1]</a> |

Table 3: Cellular Activity of **CPI-637**

| Effect                    | Cell Line | Assay Type      | EC <sub>50</sub> (μM) | Reference           |
|---------------------------|-----------|-----------------|-----------------------|---------------------|
| MYC Expression Inhibition | AMO-1     | QuantiGene Plex | 0.60                  | <a href="#">[1]</a> |

## Experimental Protocols

### Time-Resolved Fluorescence Energy Transfer (TR-FRET) Assay

This assay is used to measure the direct binding of **CPI-637** to the bromodomains of CBP and EP300. The principle involves the transfer of energy from a donor fluorophore to an acceptor fluorophore when they are in close proximity. Inhibition of the protein-ligand interaction by a test compound results in a decrease in the FRET signal.

#### Materials:

- Recombinant human CBP or EP300 bromodomain protein
- Biotinylated histone H4 peptide acetylated at lysine 8 (H4K8ac)
- Europium-labeled streptavidin (donor)
- APC-labeled anti-6xHis antibody (acceptor)
- Assay buffer (e.g., 50 mM HEPES, pH 7.5, 100 mM NaCl, 0.1% BSA)
- **CPI-637** stock solution in DMSO
- 384-well low-volume microplates

#### Procedure:

- Prepare serial dilutions of **CPI-637** in assay buffer.
- Add the recombinant bromodomain protein and the biotinylated H4K8ac peptide to the wells of the microplate.
- Add the **CPI-637** dilutions to the wells and incubate for a defined period (e.g., 30 minutes) at room temperature to allow for compound binding.
- Add a mixture of Europium-labeled streptavidin and APC-labeled anti-6xHis antibody to each well.

- Incubate for a further period (e.g., 60 minutes) at room temperature, protected from light.
- Read the plate on a TR-FRET-compatible plate reader, measuring the emission at both the donor and acceptor wavelengths.
- Calculate the ratio of acceptor to donor fluorescence and plot the results against the compound concentration to determine the IC<sub>50</sub> value.



[Click to download full resolution via product page](#)

Caption: Workflow for the TR-FRET assay.

## MYC Expression Assay (QuantiGene Plex)

This assay quantifies the effect of **CPI-637** on the expression of the MYC gene in a cellular context. The QuantiGene Plex assay is a hybridization-based method that allows for the direct measurement of RNA transcripts without the need for RNA purification or enzymatic amplification.

Materials:

- AMO-1 cells
- Cell culture medium (e.g., RPMI-1640 with 10% FBS)
- **CPI-637** stock solution in DMSO
- QuantiGene Plex Assay Kit (including lysis mixture, probe sets, and detection reagents)
- 96-well cell culture plates
- Luminex-based detection system

Procedure:

- Seed AMO-1 cells in a 96-well plate and allow them to adhere overnight.
- Treat the cells with a serial dilution of **CPI-637** for a specified time (e.g., 24 hours).
- Lyse the cells directly in the wells using the lysis mixture provided in the QuantiGene Plex kit.
- Transfer the cell lysates to a hybridization plate containing the MYC-specific probe set.
- Incubate the plate to allow for hybridization of the target RNA to the capture and label probes.
- Wash the plate to remove unbound probes and lysates.

- Add the pre-amplifier, amplifier, and label probe reagents sequentially, with wash steps in between, to amplify the signal.
- Add the streptavidin-phycoerythrin (SAPE) conjugate and incubate.
- Read the plate on a Luminex instrument to quantify the median fluorescence intensity (MFI) for each well.
- Normalize the MFI values to a housekeeping gene and plot the results against the compound concentration to determine the EC<sub>50</sub> value.[1]



[Click to download full resolution via product page](#)

Caption: Workflow for the MYC expression assay.

## Conclusion

**CPI-637** is a valuable research tool for investigating the biological roles of CBP/p300 bromodomains and their involvement in disease, particularly in cancers driven by MYC overexpression. Its high potency and selectivity make it a suitable probe for cellular and in vitro studies. Further investigation into its in vivo pharmacokinetic and pharmacodynamic properties will be crucial for its potential development as a therapeutic agent. This guide provides a foundational understanding of **CPI-637**'s chemical and biological characteristics, along with detailed experimental procedures to facilitate its use in research settings.

### Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## References

- 1. selleckchem.com [selleckchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Fragment-Based Discovery of a Selective and Cell-Active Benzodiazepinone CBP/EP300 Bromodomain Inhibitor (CPI-637) - PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [The chemical structure and properties of CPI-637]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b606800#the-chemical-structure-and-properties-of-cpi-637>

### Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

### Contact

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)